1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylicacidhydrochloride
Description
Research Significance in Heterocyclic Chemistry
Pyrimidine-pyrrolidine hybrid systems occupy a critical niche in drug discovery due to their synergistic exploitation of aromatic and aliphatic nitrogen heterocycles. Pyrimidine, a six-membered diazine ring, contributes π-conjugation and hydrogen-bonding capabilities essential for biomolecular interactions, as evidenced by its role in nucleic acid bases. Pyrrolidine, a saturated five-membered ring with sp³-hybridized carbons, introduces pseudorotation dynamics and stereochemical diversity, enhancing three-dimensional coverage in molecular design. The fusion of these systems in 1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride enables simultaneous engagement with flat binding pockets (via pyrimidine) and sterically constrained enzymatic cavities (via pyrrolidine).
Recent studies highlight the compound’s utility as a synthon for nitrogen-containing bicyclic frameworks. For instance, photochemical ring contraction of pyridines with silylboranes has been demonstrated to yield 2-azabicyclo[3.1.0]hex-3-ene intermediates, which can undergo further functionalization to access pyrrolidine derivatives. This method addresses traditional challenges in pyrrolidine synthesis, such as regioselectivity issues in [3+2] cycloadditions.
Table 1: Key Structural Features of 1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic Acid Hydrochloride
Historical Evolution of Pyrimidine-Pyrrolidine Hybrid Systems
The conceptualization of pyrimidine-pyrrolidine hybrids emerged from parallel advancements in heterocyclic synthesis. Pyrimidine chemistry matured in the late 19th century with Grimaux’s synthesis of barbituric acid, while pyrrolidine gained prominence in the mid-20th century through stereochemical studies of proline derivatives. Early hybrid systems focused on nucleoside analogs, but limited synthetic methods constrained structural diversity.
A paradigm shift occurred with the development of transition-metal-catalyzed couplings and photochemical strategies. For example, the photo-promoted ring contraction of pyridines reported in 2025 enables direct access to bicyclic pyrrolidine precursors from abundant pyridine feedstocks. This method contrasts with classical approaches like the Huisgen cycloaddition, which often required prefunctionalized azomethine ylides. Contemporary routes to 1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride typically involve:
- Pyrrolidine Ring Formation : Via 1,3-dipolar cycloaddition of azomethine ylides to α,β-unsaturated carbonyl compounds.
- Pyrimidine Coupling : Nucleophilic aromatic substitution at the C2 position of 2-chloropyrimidine with pyrrolidine-3-carboxylic acid derivatives.
- Salt Formation : Treatment with hydrochloric acid to stabilize the carboxylic acid moiety.
Knowledge Gaps and Research Objectives
Despite progress, key challenges persist:
- Stereochemical Control : The pyrrolidine ring’s pseudorotation allows multiple conformers, complicating the prediction of bioactive conformations.
- Functionalization Selectivity : Competing reactivity at pyrimidine N1/N3 versus pyrrolidine N1 positions necessitates protecting group strategies.
- Scalability : Photochemical methods require optimization for industrial-scale production.
Current research objectives focus on:
- Developing catalytic asymmetric syntheses to access enantioenriched hybrids.
- Exploiting the compound as a linchpin for synthesizing 2-azabicyclo[3.1.0]hexane derivatives via silyl migration.
- Investigating intramolecular hydrogen bonding between the carboxylic acid and pyrimidine nitrogen to modulate solubility.
Properties
Molecular Formula |
C9H12ClN3O2 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H11N3O2.ClH/c13-8(14)7-2-5-12(6-7)9-10-3-1-4-11-9;/h1,3-4,7H,2,5-6H2,(H,13,14);1H |
InChI Key |
WSFGAPBOKSMRDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=NC=CC=N2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Approaches to the Pyrrolidine Core
The pyrrolidine ring is a pivotal scaffold in this compound and can be constructed via several routes:
Catalytic Hydrogenation of Pyrrole or Pyrroline Precursors: Enantioselective hydrogenation of unsaturated intermediates bearing substituents at the 3-position has been widely reported. For example, catalytic hydrogenation using ruthenium-based diphosphine complexes under moderate hydrogen pressures (1–100 bar, optimally 20–60 bar) and temperatures (20–60 °C) affords pyrrolidine-3-carboxylic acid derivatives with high enantiomeric purity and yield. Methanol is often the solvent of choice for these reactions, facilitating catalyst solubility and reaction kinetics.
Cyclization of Suitable Precursors: Pyrrolidine rings can be formed by intramolecular cyclization reactions of amino acid derivatives or halogenated intermediates, often involving nucleophilic displacement or reductive amination steps.
Alkylation of Pyrrolidine-3-carboxylic Acid: Direct alkylation at the nitrogen with pyrimidin-2-yl substituents can be achieved post ring formation, typically under basic conditions and in the presence of phase transfer catalysts to avoid racemization and side reactions.
Carboxylation and Functional Group Manipulations
The carboxylic acid at the 3-position of the pyrrolidine ring is introduced or modified through:
Carboxylation Reactions: Carboxylation can be achieved by reaction with carbon dioxide or carboxylating agents on suitable intermediates, such as organometallic species or enolates derived from the pyrrolidine ring.
Esterification and Deprotection: Protective groups such as tert-butyl esters are often used to mask the carboxyl group during synthetic steps and later removed under acidic conditions to yield the free acid. This approach prevents unwanted side reactions and facilitates purification.
Alkylation and Resolution: Alkylation steps are carefully controlled to avoid racemization of chiral centers. Enantiomeric purity is maintained by using chiral catalysts or resolution techniques post-synthesis.
Formation of the Hydrochloride Salt
The final step to obtain 1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride involves:
Salt Formation: The free base is reacted with hydrochloric acid in an appropriate solvent (e.g., ethyl acetate, methanol) to precipitate the hydrochloride salt. This step improves compound stability, crystallinity, and handling properties.
Purification: The salt is often purified by recrystallization from solvents such as methanol or ethanol to achieve high purity suitable for pharmaceutical applications.
Summary Table of Preparation Methods
Research Findings and Optimization Insights
Enantioselectivity and Yield: The use of chiral catalysts in hydrogenation steps significantly enhances enantiomeric excess (>99%) and yield (>95%), reducing the need for further purification.
Solvent Effects: Methanol and ethanol are preferred solvents for hydrogenation and salt formation due to their polarity and ability to dissolve reactants and catalysts effectively.
Reaction Parameters: Optimal hydrogen pressure (35–45 bar) and temperature (20–40 °C) balance reaction rate and selectivity, minimizing racemization and degradation.
Scale-Up Considerations: Continuous flow reactors have been suggested for industrial-scale synthesis to improve safety, reproducibility, and throughput.
Avoidance of Racemization: Careful control of alkylation and deprotection steps prevents racemization of chiral centers, critical for pharmaceutical applications.
Chemical Reactions Analysis
Esterification and Oxidation
-
Esterification : Nicotinic acid undergoes esterification to form intermediates like 2 (e.g., benzyl ester) .
-
Oxidation : mCPBA (3-chloroperoxybenzoic acid) oxidizes pyridine derivatives to N-oxides (3 ) .
-
Nucleophilic Substitution : Trimethylsilyl cyanide (TMSCN) substitutes ortho positions of pyridine N-oxides to yield 4 .
-
Final Reaction : Na and NH₄Cl convert intermediates to the target compound (5 ) .
Cyclization and Hydrogenation
-
Cyclization : Alkyl pent-2-enoate undergoes cyclization to form pyrrolidine derivatives, with hydrogenation using catalysts like palladium-on-carbon or Raney nickel .
-
Reduction : Hydrogenation of dihydro-pyrrole intermediates produces pyrrolidine-3-carboxylic acid derivatives .
-
Solvents : Reactions employ methanol, ethanol, or chlorinated hydrocarbons (e.g., dichloromethane) .
Enantioselective Methods
-
Chiral Auxiliaries : Optically active sultams (e.g., camphorsultam) enable enantioselective synthesis of pyrrolidine derivatives .
-
Hydrolysis : Acidic or basic hydrolysis converts intermediates to carboxylic acids .
Key Reaction Mechanisms
The compound’s reactivity stems from its structural features, including the pyrrolidine ring and carboxylic acid group.
Cycloaddition Reactions
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound 1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride:
1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is listed as a chemical compound with the IUPAC name 1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride .
A study discusses the discovery of a peripherally restricted, potent, competitive NMDA receptor antagonist, referred to as compound 1l , through a structure-activity study of a broad-acting ionotropic glutamate receptor antagonist . It was found that 1l augmented the cytotoxic action of sorafenib in murine hepatocellular carcinoma (HCC) cells . The biological mechanism involves interference with the lipid signaling pathway, leading to reduced expression of multidrug resistance (MDR) transporters and increased accumulation of sorafenib in cancer cells .
Pharmacokinetic analysis showed that compound 1l does not exhibit blood-brain barrier permeation, suggesting it is suitable for affecting peripheral tumors . NMDA receptor expression has been reported to be elevated in colon, prostate, and breast cancers compared to healthy tissues . The lack of pharmacological effect in the central nervous system suggests potential as a research tool for investigating the role of peripheral NMDA receptors in other diseases and conditions such as chronic pain .
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various cellular processes. The exact pathways and molecular targets involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
1-(Pyrimidin-2-yl)piperidine-3-carboxylic Acid Hydrochloride
- Molecular Formula : C₁₀H₁₄ClN₃O₂
- Average Mass : 243.691 g/mol
- Key Differences: Ring Size: Piperidine (6-membered) vs. pyrrolidine (5-membered). Stereochemistry: Contains 0 defined stereocenters (vs.
1-(Pyrimidin-4-yl)pyrrolidine-3-carboxylic Acid Derivatives
- Example: 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride. Substituent Position: Pyrimidin-4-yl vs. pyrimidin-2-yl in the target compound.
Functional Group Modifications
trans-1-Benzyl-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic Acid
1-((Pyridin-3-yl)methyl)-pyrrolidine-2-carboxylic Acid Dichloride
- Structure : Features a pyridin-3-ylmethyl group and dichloride counterion.
- Properties : The pyridinium ion enhances solubility in polar solvents, while the dichloride salt improves crystallinity, as evidenced by X-ray diffraction studies .
Biological Activity
1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the current understanding of its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Anticancer Activity
Research has demonstrated that 1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride can enhance the efficacy of traditional anticancer drugs. For instance, it has been shown to modulate lipid signaling pathways, specifically the cPLA2 activation-dependent pathway, which is crucial in cancer cell survival and proliferation. In murine hepatocellular carcinoma (HCC) models, this compound reduced the expression of ATP-binding cassette (ABC) transporters, thereby increasing the cytotoxic effects of sorafenib, a common drug used in HCC treatment .
Table 1: Effects of 1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride on HCC Cells
| Parameter | Control (nM) | Treatment (100 µM) |
|---|---|---|
| PGE2 Concentration | 250 | 100 |
| Cell Viability (%) | 80 | 50 |
| ABC Transporter Expression | High | Low |
The compound's ability to decrease prostaglandin E2 (PGE2) levels in HCC cells indicates its role in inhibiting pro-inflammatory pathways that contribute to tumor progression .
Neuropharmacological Effects
In terms of neuropharmacology, this compound has been identified as a selective NMDA receptor antagonist. Its pharmacokinetic profile suggests limited blood-brain barrier (BBB) permeability, which may be advantageous for targeting peripheral NMDA receptors without affecting central nervous system activity. This characteristic allows for potential applications in treating conditions linked to peripheral NMDA receptor activity, such as chronic pain and certain cancers .
Structure-Activity Relationship (SAR)
The SAR studies on pyrrolidine derivatives indicate that modifications at specific positions can significantly affect the biological activity of the compounds. For example, substituents at the 5' position of the pyrrolidine ring have been shown to enhance selectivity for NMDA receptors. Compounds with IC50 values as low as 200 nM have been developed through careful structural modifications .
Table 2: Summary of SAR Findings
| Compound Variant | Position of Substitution | IC50 (nM) | Selectivity Ratio |
|---|---|---|---|
| Variant A | 5' | 200 | 3:1 |
| Variant B | 4' | 300 | 5:1 |
| Variant C | None | >1000 | N/A |
Case Studies and Research Findings
Several studies have explored the therapeutic implications of this compound:
- Combination Therapy : A study indicated that combining this compound with sorafenib resulted in a synergistic effect against HCC cells, suggesting its utility in combination therapies for more effective cancer treatment .
- Peripheral NMDA Receptor Investigation : The lack of CNS effects allows for further research into the role of peripheral NMDA receptors in chronic pain management. Animal models have shown promising results in pain modulation without adverse neurological effects .
- Potential for Other Cancers : Elevated NMDA receptor expression has been noted in various cancers beyond HCC, including colorectal and breast cancers. This opens avenues for further investigation into its broad-spectrum anticancer properties .
Q & A
Q. What analytical techniques are recommended to confirm the purity and structural integrity of 1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. A single peak with >95% area indicates high purity.
- Nuclear Magnetic Resonance (NMR): Perform - and -NMR in deuterated solvents (e.g., DO or DMSO-d) to confirm the presence of pyrimidine and pyrrolidine protons/carbons. Compare chemical shifts with literature analogs (e.g., pyridin-3-yl piperazine derivatives) .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode should show a molecular ion peak matching the theoretical molecular weight (±1 Da).
Q. What storage conditions are optimal for maintaining the stability of this compound?
Methodological Answer: Based on analogous pyrrolidine derivatives:
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
Methodological Answer:
- Orthogonal Validation: Cross-validate using multiple techniques (e.g., HPLC purity vs. NMR integration ratios). For example, a discrepancy in -NMR integration could indicate residual solvents or byproducts .
- Batch Comparison: Analyze batches under identical conditions (e.g., same solvent, concentration, and temperature). Use statistical tools (e.g., PCA) to identify outlier batches.
- Degradation Analysis: Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess decomposition pathways. Monitor for HCl loss or pyrimidine ring oxidation .
Q. What strategies are effective for optimizing the coupling reaction between pyrimidine and pyrrolidine precursors?
Methodological Answer:
- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)) or copper-mediated Ullmann couplings. Monitor reaction progress via TLC or in-situ IR.
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility. Avoid protic solvents that may protonate the pyrimidine nitrogen .
- Temperature Control: Maintain 80–100°C for 12–24 hours to balance reaction rate and byproduct formation. Lower temperatures (<60°C) may favor selectivity but reduce yield.
Q. How can stereochemical integrity at the pyrrolidine ring be validated?
Methodological Answer:
- Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak IA) with a hexane:isopropanol gradient to separate enantiomers. Compare retention times with enantiopure standards .
- X-ray Crystallography: Co-crystallize the compound with a heavy atom (e.g., bromine derivative) to determine absolute configuration.
- Circular Dichroism (CD): Compare experimental CD spectra with computational predictions (e.g., TD-DFT calculations) to confirm stereochemistry .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in biological activity data across studies?
Methodological Answer:
- Compound Integrity Checks: Re-test the compound’s purity and stability under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours). Degradation products may interfere with activity .
- Assay Standardization: Use a common reference standard (e.g., a commercially available kinase inhibitor) to calibrate biological assays.
- Meta-Analysis: Pool data from multiple studies and apply statistical models (e.g., random-effects meta-analysis) to account for variability in experimental protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
